Bretylium tosylate

Descripción general

Descripción

El tosilato de bretylio es un compuesto químico conocido principalmente por su uso como agente antiarrítmico. Se introdujo por primera vez en 1959 para el tratamiento de la hipertensión y luego se descubrió que era eficaz en el manejo de la fibrilación ventricular y la taquicardia ventricular . El compuesto funciona bloqueando la liberación de noradrenalina de las terminaciones nerviosas, lo que disminuye la salida del sistema nervioso simpático periférico .

Aplicaciones Científicas De Investigación

El tosilato de bretylio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios que involucran compuestos de amonio cuaternario.

Mecanismo De Acción

El tosilato de bretylio ejerce sus efectos inhibiendo la liberación de noradrenalina de las terminaciones nerviosas simpáticas. Esta inhibición ocurre a través de la depresión de la excitabilidad de la terminal nerviosa adrenérgica . Además, el tosilato de bretylio bloquea los canales de potasio dependientes de voltaje, lo que contribuye a sus propiedades antiarrítmicas . Evidencia reciente sugiere que el compuesto también puede inhibir la ATPasa de sodio-potasio al unirse al sitio extracelular de potasio .

Safety and Hazards

Bretylium tosylate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment . Rapid intravenous administration may cause severe nausea and vomiting, and intramuscular injection at the same site may cause atrophy and necrosis of muscle tissue .

Análisis Bioquímico

Biochemical Properties

Bretylium Tosylate blocks the release of noradrenaline from nerve terminals . In effect, it decreases output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic . The primary mode of action for this compound is thought to be inhibition of voltage-gated K(+) channels . Recent evidence has shown that this compound may also inhibit the Na,K-ATPase by binding to the extracellular K-site .

Cellular Effects

This compound selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons where it inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . It also suppresses ventricular fibrillation and ventricular arrhythmias .

Molecular Mechanism

This compound inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . The mechanisms of the antifibrillatory and antiarrhythmic actions of this compound are not established . It has been demonstrated in animal experiments that this compound increases the ventricular fibrillation threshold, increases the action potential duration and effective refractory period without changes in heart rate .

Temporal Effects in Laboratory Settings

The onset of antiarrhythmic action of this compound may be delayed by 20 minutes to 2 hours despite fast ventricular antifibrillatory response (within minutes) . The delay in effect is longer after intramuscular than after intravenous injection .

Dosage Effects in Animal Models

In animal studies, this compound has been shown to lower the canine defibrillation threshold, to facilitate conversion of hypothermia-induced ventricular fibrillation, and to effect spontaneous defibrillation .

Metabolic Pathways

This compound is primarily excreted via the kidneys . This necessitates dosage modification in renal disease .

Transport and Distribution

This compound is poorly absorbed orally, requiring either intramuscular or intravenous administration . It is primarily excreted via the kidneys .

Subcellular Localization

This compound selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons . This specificity for sympathetic nerves is achieved because it is a substrate for the noradrenaline transporter; hence, it accumulates inside nerve terminals which have this transporter .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

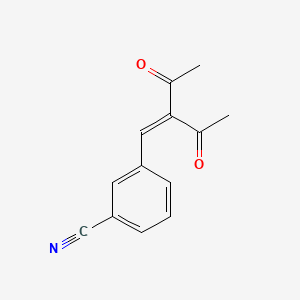

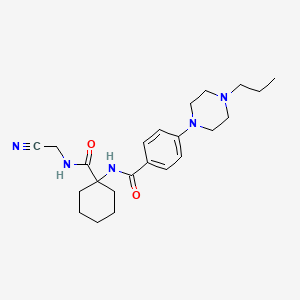

El tosilato de bretylio se sintetiza mediante una serie de reacciones químicas que implican la formación de un compuesto de amonio cuaternario bromobencílico. El proceso implica la reacción de cloruro de 2-bromobencilo con etildimetilamina para formar la sal de amonio cuaternario, que luego se hace reaccionar con ácido p-toluensulfónico para producir tosilato de bretylio .

Métodos de producción industrial

En entornos industriales, el tosilato de bretylio se produce formando una suspensión del compuesto con una mezcla de acetona y acetato de etilo. La suspensión se filtra luego para obtener tosilato de bretylio purificado con una pureza de al menos 99,5% . Este método garantiza la eliminación de impurezas potencialmente mutagénicas como el p-toluensulfonato de etilo y el 2-bromobencilbromuro .

Análisis De Reacciones Químicas

El tosilato de bretylio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el tosilato de bretylio en sus formas reducidas correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

El tosilato de bretylio es único entre los agentes antiarrítmicos debido a su doble mecanismo de acción que involucra tanto la inhibición de la liberación de noradrenalina como el bloqueo de los canales de potasio . Los compuestos similares incluyen:

Lidocaína: Otro agente antiarrítmico utilizado para las arritmias ventriculares, pero funciona principalmente bloqueando los canales de sodio.

Amiodarona: Un agente antiarrítmico de clase III que también bloquea los canales de potasio, pero tiene un espectro de acción más amplio.

La combinación única de acciones del tosilato de bretylio lo hace particularmente eficaz en casos donde otros agentes antiarrítmicos han fallado .

Propiedades

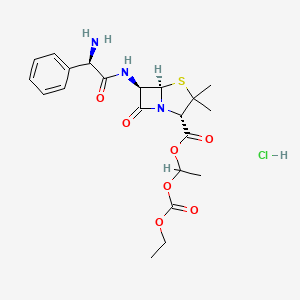

IUPAC Name |

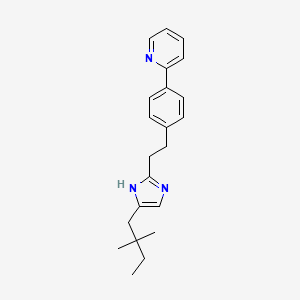

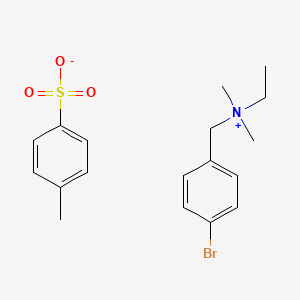

(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWNWTZZBKCOPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022685 | |

| Record name | Bretylium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>62.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61-75-6 | |

| Record name | Bretylium tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bretylium tosylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bretylium tosylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bretylium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bretylium tosilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRETYLIUM TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.